4-Phenethylaniline Hydrochloride
Overview
Description
4-Phenethylaniline Hydrochloride is an organic compound with the molecular formula C14H16ClN. It is a derivative of aniline, where the phenyl group is substituted with a phenethyl group. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenethylaniline Hydrochloride typically involves the reduction of 4-nitrophenethylbenzene followed by acidification. One common method includes the hydrogenation of 4-nitrophenethylbenzene using palladium on activated carbon as a catalyst in methanol at room temperature. The resulting amine is then treated with hydrochloric acid in dichloromethane to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Phenethylaniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-Phenethylaniline Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Phenethylaniline Hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s phenethyl group allows it to interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparison with Similar Compounds
Phenethylamine: A related compound with similar structural features but different functional groups.
Aniline: The parent compound of 4-Phenethylaniline Hydrochloride, lacking the phenethyl substitution.
Benzylamine: Another related compound with a benzyl group instead of a phenethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-(2-phenylethyl)aniline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWSMOWGHWIWRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625625 | |
Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71845-20-0 | |
Record name | Benzenamine, 4-(2-phenylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71845-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 144651 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071845200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71845-20-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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